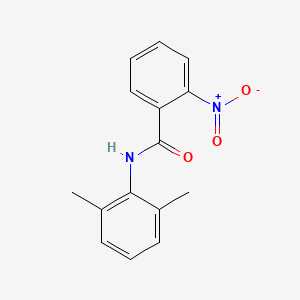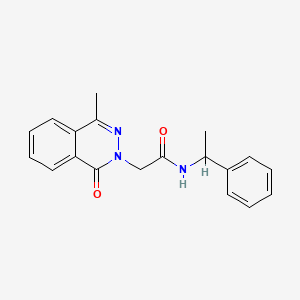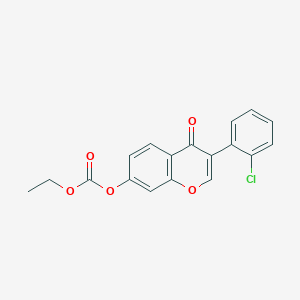
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a thiazolyl group attached to an acetamide backbone
Applications De Recherche Scientifique
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-ethylphenol with chloroacetyl chloride to form 2-(2-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-aminothiazole to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-carboxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
Reduction: Formation of 2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of 2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-chlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
- 2-(2-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(2-ethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-10-5-3-4-6-11(10)17-9-12(16)15-13-14-7-8-18-13/h3-8H,2,9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVACGZKFZOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5558212.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

